Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate
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Overview
Description
Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate is a chemical compound with the molecular formula C12H15N3O2S2 . It is a derivative of pyrimidine, a class of organic compounds that exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiopheno[2,3-d]pyrimidin-2-ylthio moiety attached to an ethyl acetate group . The presence of sulfur atoms in the structure could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its pyrimidine core and the presence of sulfur atoms . For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
Synthesis of Bicyclic Compounds
This compound is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . These systems are of great interest in synthetic organic chemistry due to their unique reactivity and potential for creating complex molecular structures .
Biological Significance
Pyrimido[4,5-d]pyrimidines, including this compound, have been studied for their biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .
Role in Medicinal Chemistry
Thiophene-based analogs, like this compound, are of great interest to medicinal chemists. They are used to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This compound, being a thiophene derivative, could potentially have similar applications.
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . Therefore, this compound could be of interest in the field of material science.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This compound could potentially be used in similar applications.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This compound could potentially be used in similar applications.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This compound, being a thiophene derivative, could potentially have similar pharmacological properties.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This inhibition could disrupt the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it might affect the cell cycle regulation pathway . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that the compound might lead to cell cycle arrest and potentially induce apoptosis .
properties
IUPAC Name |
ethyl 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-4-17-8(16)5-18-12-14-10(13)9-6(2)7(3)19-11(9)15-12/h4-5H2,1-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIJJOSOEBIMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C2C(=C(SC2=N1)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate |
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